Welcome to the BenchChem Online Store!
molecular formula C9H12O B158103 2,5-Dimethylanisole CAS No. 1706-11-2

2,5-Dimethylanisole

Cat. No. B158103
M. Wt: 136.19 g/mol
InChI Key: SJZAUIVYZWPNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06562965B1

Procedure details

A solution of NBS (306.9 g, 1.724 mol, 1.1 equiv) in DMF (850 mL) was treated dropwise with 2,5-dimethylanisole (4, 213.2 g, 220.9 mL, 1.567 mol) at 25° C. under N2. The reaction temperature was maintained under 60° C. during the addition of 2,5-dimethylanisole. The resulting reaction mixture was stirred at room temperature for an additional 1 h before being treated with H2O (2000 mL) and heptane (1000 mL). The two layers were separated and the aqueous layer was extracted with heptane (500 mL). The combined organic extracts were washed with H2O (4×800 mL), and saturated NaCl solution (500 mL), dried over MgSO4, and concentrated in vacuo. The crude product (5, 329.8 g, 336.9 g theoretical, 97.9%) was obtained as pale-yellow oil.
Name
Quantity
306.9 g
Type
reactant
Reaction Step One
Quantity
220.9 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
97.9%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=1[O:17][CH3:18].O.CCCCCCC>CN(C=O)C>[Br:8][C:14]1[C:13]([CH3:16])=[CH:12][C:11]([O:17][CH3:18])=[C:10]([CH3:9])[CH:15]=1

Inputs

Step One
Name
Quantity
306.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
220.9 mL
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OC
Name
Quantity
850 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OC
Step Three
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Name
Quantity
1000 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with heptane (500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O (4×800 mL), and saturated NaCl solution (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 329.8 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.